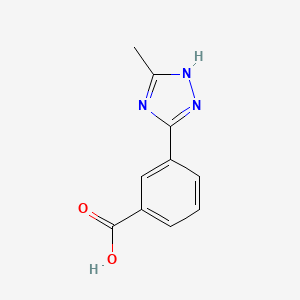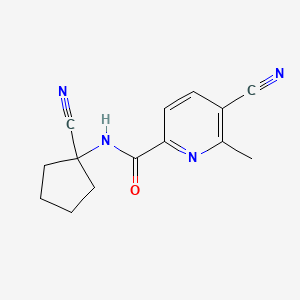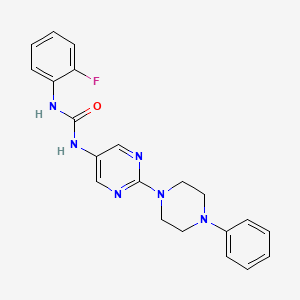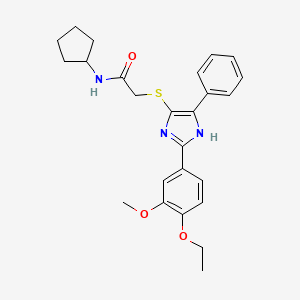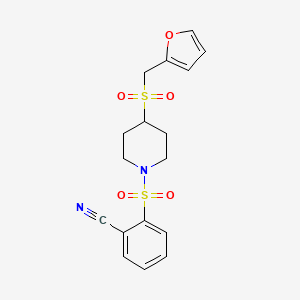
2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile, also known as FSL-1, is a synthetic compound that has been widely used in scientific research. It is a TLR2/6 agonist that activates immune cells and triggers an inflammatory response.
Scientific Research Applications
Antibacterial Activity
The search for novel antibacterial agents is crucial due to the global issue of microbial resistance. Furan derivatives, including our compound of interest, have garnered attention in medicinal chemistry. Here’s why:
- Almasirad et al. (2022) synthesized 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives. These compounds showed promising antimicrobial activity against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Staphylococcus epidermidis .
Other Biological Activities
Beyond antibacterial effects, furan derivatives exhibit a plethora of other biological properties:
Potential Therapeutic Applications
Let’s explore the diverse therapeutic roles of furan derivatives:
Conclusion
“2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile” holds immense potential across various fields. Its antibacterial activity and multifaceted biological effects make it an exciting compound for future research and drug development. 🌿🔬
Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Heterocyclic Chemistry - New Perspectives. DOI: 10.5772/intechopen.1004117 Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethylurea). Available at: ResearchGate
properties
IUPAC Name |
2-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c18-12-14-4-1-2-6-17(14)26(22,23)19-9-7-16(8-10-19)25(20,21)13-15-5-3-11-24-15/h1-6,11,16H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAWLGJXKMGVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(2,6-dimethylmorpholin-4-YL)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2802044.png)
![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione](/img/structure/B2802046.png)
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2802048.png)



